(2S)-1-tert-butylsulfinyl-2-(2,5-difluorophenyl)pyrrolidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-tert-butylsulfinyl-2-(2,5-difluorophenyl)pyrrolidine typically involves the use of Grignard reagents and asymmetric reduction techniques. One common method involves the reaction of 2,5-difluorobromobenzene with N-Boc-pyrrolidone through Grignard exchange, followed by asymmetric reduction using a chiral catalyst such as baker’s yeast. The final steps include methylsulfonylation ring closure and removal of the Boc protecting group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-tert-butylsulfinyl-2-(2,5-difluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding the corresponding pyrrolidine derivative.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of pyrrolidine derivatives.
Substitution: Formation of substituted difluorophenyl derivatives.
Scientific Research Applications
(2S)-1-tert-butylsulfinyl-2-(2,5-difluorophenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and catalysts for industrial processes
Mechanism of Action
The mechanism of action of (2S)-1-tert-butylsulfinyl-2-(2,5-difluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, and altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- (2S)-4-(2,5-difluorophenyl)-N-methyl-2-phenyl-N-piperidin-4-yl-2,5-dihydro-1H-pyrrole-1-carboxamide .
- (2S)-2-(4-chloro-2,5-difluorophenyl)pyrrolidine .
Uniqueness
(2S)-1-tert-butylsulfinyl-2-(2,5-difluorophenyl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butylsulfinyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(2S)-1-tert-butylsulfinyl-2-(2,5-difluorophenyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2NOS/c1-14(2,3)19(18)17-8-4-5-13(17)11-9-10(15)6-7-12(11)16/h6-7,9,13H,4-5,8H2,1-3H3/t13-,19?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGQIERPRIBUMA-YTJLLHSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N1CCCC1C2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)S(=O)N1CCC[C@H]1C2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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